2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide
Overview
Description
“2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H11BrN4O . The structure includes a bromophenyl group attached to an imidazo[1,2-a]pyridine core, with a carbohydrazide functional group at the 8-position .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 239–241 °C . Its molecular weight is 273.13 . The compound’s InChI Key is GRZUOGFRIHABDK-UHFFFAOYSA-N .
Scientific Research Applications
Antifungal Activity
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide and its derivatives have been synthesized and evaluated for their antifungal activities. New compounds derived from this chemical were tested against various fungi, including Microsporum gypseum, M. canis, Trichophyton tonsurans, T. rubrum, Candida albicans, and C. parapsilosis. Some of these compounds demonstrated moderate antifungal activity, with certain hydrazinecarbothioamide derivatives exhibiting high activity against M. canis (Göktaş et al., 2014).
Sensor Development
This compound has been utilized in the development of a new fluorescent sensor. A derivative, N' -[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide, was synthesized and demonstrated high sensitivity and selectivity towards Al3+ ions through a significant fluorescence response. This sensor also showed potential as a pH sensor in alkaline environments (Li & Xiao, 2016).
Anti-corrosion Properties
Research on heterocyclic rings containing the imidazo[1,2-a]pyridine moiety has shown potential in anti-corrosion applications. The synthesis of these compounds involved various chemical reactions, and their structures were confirmed using different spectroscopic techniques. Some of these derivatives were evaluated for their anti-corrosion activity, suggesting their potential use in this field (Rehan, Al Lami & Khudhair, 2021).
Radioiodination for Imaging in Alzheimer’s Disease
This compound derivatives have been explored for developing imaging agents for β-amyloid in Alzheimer's disease. One specific derivative, radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, showed promising properties for preclinical and clinical imaging of β-amyloid plaques in the brain, useful for both PET and SPECT imaging (Yousefi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-10-5-3-9(4-6-10)12-8-19-7-1-2-11(13(19)17-12)14(20)18-16/h1-8H,16H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGRCAJDVGAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)NN)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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